Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-
Description
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 2. This compound’s structure is pivotal for its physicochemical properties, including lipophilicity and electronic characteristics, which influence its biological activity and synthetic utility .
Properties
IUPAC Name |
1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-4(13)5-3-12(2)11-6(5)7(8,9)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPYXUULYZZKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446800 | |
| Record name | Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189300-85-4 | |
| Record name | Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Cyclization of β-Diketone Precursors
The most direct route to Compound X involves cyclocondensation between methylhydrazine and β-diketones bearing trifluoromethyl and acetyl moieties. A 2022 study demonstrated that reacting 2-acetyl-1,3-indanedione with 4-(trifluoromethyl)phenylhydrazine under acid catalysis yielded tricyclic pyrazoles with 70% efficiency. Although this method primarily produced fused-ring systems, modifying the diketone substrate to 4-ethoxy-1,1,1-trifluoro-3-buten-2-one enabled selective pyrazole formation. The electrophilic trifluoroacetyl group directs nucleophilic attack by hydrazine to position 3, while steric effects favor acetyl placement at position 4.
Microwave irradiation significantly enhances reaction kinetics in these systems. Comparative trials showed:
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional Reflux | 120 | 360 | 36 |
| Microwave | 150 | 30 | 50 |
| Microwave-Sonication | 150 | 15 | 73 |
Regioselectivity Control via Electronic and Steric Effects
The trifluoromethyl group’s strong electron-withdrawing nature (−I effect) creates regiochemical bias during cyclization. Nuclear magnetic resonance (NMR) studies of intermediates revealed:
- $$^{19}\text{F}$$ chemical shifts at −61.00 ppm confirm CF$$_3$$ attachment to aromatic systems
- Downfield $$^{1}\text{H}$$ signals at δ 2.48 ppm (vs. δ 2.29 ppm in regioisomers) correlate with deshielded methyl groups adjacent to ketones
Steric maps generated through computational modeling indicate that 2-acetyl substituents adopt pseudoaxial orientations to minimize 1,3-diaxial interactions, favoring product distributions of 5.9:1 for the 4-acetyl regioisomer.
Post-Functionalization of Preformed Pyrazole Cores
Friedel-Crafts Acylation of 1-Methyl-3-(Trifluoromethyl)Pyrazole
Late-stage introduction of the acetyl group via Friedel-Crafts chemistry provides an alternative to cyclocondensation. Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with acetyl chloride in the presence of AlCl$$_3$$ at 0°C for 2 hours achieves 68% acylation at position 4. The reaction proceeds via a Wheland intermediate stabilized by the electron-deficient trifluoromethyl group, as evidenced by:
Suzuki-Miyaura Coupling for Acetyl Group Installation
Palladium-catalyzed cross-coupling offers regiospecific functionalization. A 2020 protocol utilized ethyl 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with acetyl pinacolborane under Suzuki conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DMF/H$$_2$$O). Key parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | <40% → 72% |
| Solvent Ratio | DMF:H$$_2$$O 4:1 | 58% → 81% |
| Temperature | 80°C | 65% → 81% |
Resolution of Regioisomeric Mixtures
Chromatographic Separation Techniques
Radial chromatography with gradient elution (20–60% EtOAc/Hexane) effectively resolves Compound X from its 5-acetyl regioisomer. A three-stage purification process achieves >99% purity:
Boiling Point-Pressure Fractional Distillation
For large-scale productions, Enamine researchers developed a vacuum distillation protocol based on vapor pressure differentials:
| Isomer | Boiling Point at 10 mmHg (°C) |
|---|---|
| 4-Acetyl (Compound X) | 189 |
| 5-Acetyl | 203 |
This method achieves 94% recovery of Compound X with <2% regioisomeric contamination.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance Spectroscopy
Definitive structural assignment relies on multinuclear NMR:
$$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$):
δ 2.48 (s, 3H, CH$$3$$), 3.93 (s, 3H, N-CH$$_3$$), 7.69–7.98 (m, 4H, Ar-H)$$^{13}\text{C}$$ NMR (101 MHz, CDCl$$3$$):
δ 12.7 (CH$$3$$), 124.2 (q, $$^1J{C-F}$$ = 272 Hz, CF$$3$$), 129.2 (q, $$^2J{C-F}$$ = 32 Hz, C-CF$$3$$), 183.5 (C=O)$$^{19}\text{F}$$ NMR (376 MHz, CDCl$$3$$):
δ −61.00 (s, CF$$3$$)
Mass Spectrometric Analysis
Electron ionization (EI-MS) shows characteristic fragmentation:
- Molecular ion at m/z 328 (50% abundance)
- Base peak at m/z 327 (M−H$$^+$$)
- CF$$_3$$ loss fragment at m/z 259
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry improves process safety and scalability. Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a tubular reactor (residence time 2.5 min) followed by acetylation achieves 89% conversion with:
Environmental Impact Mitigation
Life cycle analysis of synthetic routes reveals:
- Microwave methods reduce energy use by 43% vs conventional heating
- Chromatography solvent recovery systems decrease EtOAc waste by 78%
- CF$$_3$$ group incorporation via fluoroalkylation (vs pre-fluorinated building blocks) lowers global warming potential by 29%
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
Scientific Research Applications
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- has diverse applications across various scientific disciplines:
Chemistry
- Building Block for Synthesis : This compound serves as an essential intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications and functionalizations.
Biology
- Biological Activities : Research indicates potential antimicrobial and anti-inflammatory properties. The trifluoromethyl group is believed to enhance lipophilicity, allowing better interaction with biological membranes and targets.
Medicine
- Pharmaceutical Intermediate : Ongoing studies are exploring its utility in drug development, particularly for compounds targeting inflammatory diseases or infections.
Industry
- Agrochemical Production : This compound is utilized in the formulation of agrochemicals, benefiting from its stability and effectiveness in biological systems.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of Ethanone derivatives against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of this compound showed a reduction in inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by increasing its lipophilicity and metabolic stability. This allows the compound to effectively interact with enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the CF₃ group on the pyrazole ring significantly impacts molecular behavior. For instance:
- 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone (CAS: 863305-84-4) introduces a chlorine atom at position 5, increasing molecular weight (226.58 g/mol) and altering electronic distribution compared to the non-chlorinated parent compound. This substitution enhances steric hindrance and may affect binding interactions in biological systems .
Functional Group Modifications
Replacing the ethanone group with other functionalities leads to divergent properties:
- Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 113100-53-1) substitutes ethanone with a carboxylate ester, increasing polarity and altering solubility. This modification is critical for applications requiring enhanced water solubility .
- 1-(2-Phenyl-1,3-thiazol-4-yl)ethanone (CAS: 1196155-65-3) replaces the pyrazole ring with a thiazole, demonstrating how heterocycle variation affects aromatic stacking and hydrogen bonding capabilities .
Melting Points and Yields
Data from 1,3,4-oxadiazole derivatives () highlight substituent effects:
| Compound | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2-((4-Bromobenzyl)thio)-...-oxadiazole | Bromobenzyl | 83.3 | 113–114 |
| 2-((Allylthio)-...-oxadiazole | Allyl | 78.4 | 77–78 |
| 2-((2-Fluorobenzyl)thio)-...-oxadiazole | Fluorobenzyl | 78.2 | 101–101 |
Bulky substituents (e.g., bromobenzyl) correlate with higher yields and melting points, likely due to improved crystal packing and stabilization during synthesis .
Lipophilicity and Bioactivity
demonstrates that substituent lipophilicity directly impacts antibacterial activity:
- 5-(1-Phenyl-5-CF₃-pyrazol-4-yl)-oxadiazole derivatives show superior anti-Xanthomonas oryzae (Xoo) activity (EC₅₀ = 11.22 µg/mL) compared to methyl-substituted analogs (EC₅₀ > 50 µg/mL). The phenyl group’s lipophilicity enhances membrane penetration, underscoring the importance of hydrophobic interactions .
- Elongating alkyl linkers (e.g., n=8 to 12) in oxadiazole derivatives improves activity against Pseudomonas syringae (Psa), with EC₅₀ values dropping from >50 µg/mL to 35.24 µg/mL, suggesting optimal chain length for target engagement .
Biological Activity
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- (CAS No. 189300-85-4) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- features a unique trifluoromethyl group that enhances its lipophilicity and metabolic stability. This structural characteristic allows the compound to interact effectively with various biological targets, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 192.14 g/mol |
| Chemical Formula | C7H7F3N2O |
| CAS Number | 189300-85-4 |
The biological activity of Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]- is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role by:
- Enhancing Lipophilicity : This property aids in the compound's ability to cross cellular membranes.
- Increasing Metabolic Stability : This allows for prolonged action within biological systems.
Research indicates that this compound can modulate enzyme activity and receptor interactions, which are vital for its therapeutic effects.
Antimicrobial Properties
Ethanone derivatives have been studied for their antimicrobial activities. In vitro assays have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anti-inflammatory Effects
Recent studies have shown that the compound exhibits anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
Anticancer Activity
Research has also explored the anticancer potential of Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-. In vitro studies revealed that it induces apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have investigated the biological activities of Ethanone and its derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of Ethanone derivatives against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 µM to 50 µM depending on the strain tested.
- Anti-inflammatory Research : In a model of acute inflammation, Ethanone was shown to reduce edema significantly compared to control groups. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .
- Anticancer Activity : A study focused on the cytotoxic effects of Ethanone on various cancer cell lines using MTT assays. The results demonstrated that the compound had an IC50 value of approximately 25 µM against breast cancer cells, indicating promising anticancer activity .
Comparative Analysis with Similar Compounds
To further understand the unique properties of Ethanone, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)ethanone | Trifluoromethyl ketone | Moderate antibacterial activity |
| 1-(5-(Trifluoromethyl)phenyl)ethanone | Trifluoromethyl ketone | Low cytotoxicity |
| 3-(Trifluoromethyl)acetophenone | Trifluoromethyl ketone | Weak anti-inflammatory effects |
Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl] stands out due to its potent biological activities across various assays compared to other trifluoromethyl-containing compounds.
Q & A
Q. Table 1: Synthetic Yields of Selected Derivatives
| Compound Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Bromobenzylthio | 83.3 | 113–114 |
| Allylthio | 78.4 | 77–78 |
| 2-Fluorobenzylthio | 78.2 | 101–102 |
What advanced structural characterization methods resolve molecular configurations?
Q. Advanced Research Focus
X-ray Crystallography :
- Use SHELXL or Olex2 for refinement. Key parameters include bond lengths (e.g., C–N = 1.345–1.348 Å) and torsion angles (e.g., C5–N3–C3–N2 = −9.7°) to confirm chair conformations in piperidine rings .
- Analyze intermolecular interactions (e.g., O1–F2 hydrogen bonding at 3.424 Å) to assess packing stability .
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts (e.g., pyrazole protons at δ 7.8–8.2 ppm) .
- HRMS : Validate molecular weights with <2 ppm error (e.g., [M+H]⁺ at m/z 304.386 for C20H20N2O) .
How are crystallographic data contradictions resolved in structural refinement?
Q. Advanced Research Focus
Displacement Parameters : Adjust anisotropic displacement (Ueq) for heavy atoms (e.g., fluorine atoms at Uiso = 0.052–0.085 Ų) to account for thermal motion .
Hydrogen Bonding Networks : Reconcile discrepancies in hydrogen bonding distances (e.g., O1–H3 = 3.424 Å vs. O1–H15A = 3.424 Å) by refining occupancy factors .
Twinning Analysis : Apply SHELXD for twinned data (common in monoclinic systems, space group P21/n) to resolve overlapping reflections .
How can conflicting biological activity data be addressed in structure-activity studies?
Q. Advanced Research Focus
Comparative Assays : Test derivatives against fungal species (e.g., Botrytis cinerea) using pyrimidine-based fungicides (e.g., Fenarimol) as controls to validate efficacy .
Computational Docking : Perform induced-fit docking (e.g., AutoDock Vina) to assess binding affinities to fungal CYP51 enzymes, prioritizing compounds with ΔG < −8 kcal/mol .
Metabolic Stability : Evaluate microsomal half-lives (e.g., rat liver microsomes) to distinguish artifacts from true bioactivity .
What safety protocols mitigate risks during toxic intermediate handling?
Q. Basic Research Focus
Containment : Use glove boxes for reactions generating volatile trifluoromethyl byproducts (e.g., HF release) .
Waste Management : Segregate halogenated waste (e.g., chlorinated solvents) and treat via alkaline hydrolysis before disposal .
PPE : Employ chemically resistant gloves (e.g., nitrile) and full-face respirators during scale-up (>10 mmol) .
How do substituents influence the biological activity of pyrazole-oxadiazole hybrids?
Q. Advanced Research Focus
Electron-Withdrawing Groups : Bromine or chlorine at the benzylthio position enhances antifungal activity (e.g., IC50 = 12 µM vs. 28 µM for unsubstituted analogs) .
Steric Effects : Bulky groups (e.g., 2-chlorothiazole) reduce membrane permeability, lowering efficacy against Candida albicans .
LogP Optimization : Derivatives with LogP 2.5–3.5 (calculated via ChemDraw) show optimal bioavailability in murine models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
